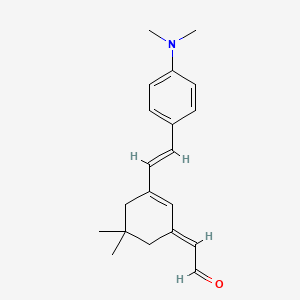
2-(3-(4-(Dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is an organic compound with the molecular formula C20H25NO It is characterized by its complex structure, which includes a dimethylamino group, a styryl group, and a cyclohexenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 5,5-dimethyl-2-cyclohexen-1-one under basic conditions to form the styryl intermediate. This intermediate is then subjected to further reactions to introduce the acetaldehyde group, resulting in the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde involves its interaction with various molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect cellular processes. In biological systems, it may interact with proteins and nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and benzaldehyde structure.
5,5-Dimethyl-2-cyclohexen-1-one: Contains the cyclohexenone structure.
Styryl Compounds: Includes other compounds with the styryl group.
Uniqueness
2-[3-[4-(Dimethylamino)styryl]-5,5-dimethyl-2-cyclohexen-1-ylidene]acetaldehyde is unique due to its combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C20H25NO |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2E)-2-[3-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C20H25NO/c1-20(2)14-17(13-18(15-20)11-12-22)6-5-16-7-9-19(10-8-16)21(3)4/h5-13H,14-15H2,1-4H3/b6-5+,18-11- |
InChI Key |
YKVAAQQFFKJVOQ-CJCPEHGCSA-N |
Isomeric SMILES |
CC1(CC(=C/C(=C/C=O)/C1)/C=C/C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CC1(CC(=CC(=CC=O)C1)C=CC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















